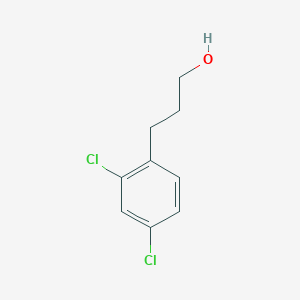

3-(2,4-Dichlorophenyl)propan-1-ol

Description

BenchChem offers high-quality 3-(2,4-Dichlorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dichlorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNJMARRFKAAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441728 | |

| Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146882-07-7 | |

| Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,4-Dichlorophenyl)propan-1-ol chemical properties

This is an in-depth technical guide on the chemical properties, synthesis, and applications of 3-(2,4-Dichlorophenyl)propan-1-ol .

Physicochemical Profile, Synthetic Methodologies, and Medicinal Applications

Executive Summary

3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 146882-07-7) is a functionalized aryl-alkyl alcohol serving as a critical building block in the synthesis of central nervous system (CNS) active agents and azole antifungals.[1] Characterized by a lipophilic dichlorophenyl moiety linked to a reactive primary hydroxyl group via a propyl spacer, this molecule exhibits unique solubility and reactivity profiles essential for structure-activity relationship (SAR) modulation in drug discovery. This guide details its physicochemical properties, validated synthetic protocols, and downstream applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3-(2,4-Dichlorophenyl)propan-1-ol |

| CAS Number | 146882-07-7 |

| Molecular Formula | C₉H₁₀Cl₂O |

| Molecular Weight | 205.08 g/mol |

| SMILES | OCCCC1=C(Cl)C=C(Cl)C=C1 |

| Appearance | Viscous colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~318°C (Predicted at 760 mmHg) |

| Density | ~1.31 g/cm³ |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

| LogP | ~2.9 (Lipophilic) |

Structural Analysis: The molecule features a 2,4-dichlorophenyl ring , which imparts metabolic stability (blocking para-oxidation) and lipophilicity. The propyl chain acts as a flexible linker, preventing steric clash between the aromatic core and the pharmacophore attached to the hydroxyl group. The primary alcohol is the sole handle for derivatization, allowing for clean nucleophilic substitutions or oxidations.

Synthetic Methodologies

The most robust route to 3-(2,4-Dichlorophenyl)propan-1-ol involves the reduction of its upstream carboxylic acid precursor. This method avoids the handling of unstable organometallics and yields high-purity product.

Core Synthesis: Reduction of 3-(2,4-Dichlorophenyl)propanoic Acid

Reaction Logic: The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF). Borane is often preferred in process chemistry due to milder conditions and chemoselectivity (avoiding dechlorination of the aromatic ring).

Experimental Protocol (Self-Validating):

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Prep: Charge the flask with 3-(2,4-dichlorophenyl)propanoic acid (10.0 g, 45.6 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL). Cool to 0°C in an ice bath.

-

Addition: Dropwise add Borane-THF complex (1.0 M in THF) (68.4 mL, 1.5 equiv) over 30 minutes. Caution: Gas evolution (H₂).

-

Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes; stain with KMnO₄). The acid spot (baseline) should disappear, replaced by a less polar alcohol spot (Rf ~0.4).

-

Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes until bubbling ceases.

-

Workup: Concentrate in vacuo. Redissolve residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL), Sat. NaHCO₃ (50 mL), and Brine (50 mL).

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the product as a clear oil.

Yield Expectation: 85-92%.

Visualized Synthesis Workflow

Caption: Stepwise reduction pathway from carboxylic acid precursor to final alcohol product.

Reactivity & Functionalization

The primary alcohol functionality serves as a "warhead" for further chemical elaboration.

A. Oxidation to Aldehyde

-

Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation.

-

Product: 3-(2,4-Dichlorophenyl)propanal.[2]

-

Utility: Precursor for reductive amination to introduce amine pharmacophores (common in antifungal synthesis).

B. Conversion to Leaving Group (Alkyl Halide/Tosylate)

-

Reagents: PBr₃ (for Bromide) or TsCl/Pyridine (for Tosylate).

-

Product: 1-Bromo-3-(2,4-dichlorophenyl)propane.

-

Utility: Enables S_N2 reactions with amines or thiols.

C. Carbamoylation

-

Reagents: Chlorosulfonyl isocyanate (CSI) or Phosgene followed by ammonia.

-

Product: 3-(2,4-Dichlorophenyl)propyl carbamate.

-

Utility: Synthesis of neuromodulators (analogous to Felbamate or Phenprobamate).

Applications in Drug Development

This scaffold is particularly relevant in two therapeutic areas:

-

CNS Disorders (Carbamates): Phenylpropyl carbamates are known to exhibit anticonvulsant and anxiolytic properties. The addition of chlorine atoms at the 2,4-positions increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration and metabolic resistance against hydroxylation.

-

Antifungal Agents (Azoles): The 2,4-dichlorophenyl motif is a hallmark of azole antifungals (e.g., Miconazole, Itraconazole). While most use a 2-carbon linker, the 3-carbon propyl alcohol provides a scaffold for "extended linker" analogs designed to overcome resistance in Candida strains.

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, compare experimental data against these predicted standard values:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (d, J=2.0 Hz, 1H, Ar-H3)

-

δ 7.18 (dd, J=8.0, 2.0 Hz, 1H, Ar-H5)

-

δ 7.15 (d, J=8.0 Hz, 1H, Ar-H6)

-

δ 3.68 (t, J=6.5 Hz, 2H, -CH ₂OH)

-

δ 2.78 (t, J=7.5 Hz, 2H, Ar-CH ₂-)

-

δ 1.85 (m, 2H, -CH₂-CH ₂-CH₂-)

-

δ 1.50 (br s, 1H, -OH )

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Peaks at ~139.0 (C-ipso), 134.5 (C-Cl), 132.0 (C-Cl), 131.0, 129.0, 127.0 (Ar-CH), 62.0 (CH₂OH), 32.0 (CH₂), 29.5 (Ar-CH₂).

-

Safety & Handling (MSDS Summary)

-

Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 . The presence of halogens suggests potential for sensitization.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

-

Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents for incineration.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-(2,4-Dichlorophenyl)-1-propanol. Link

- Choi, S. K., et al. (1998). "Synthesis and anticonvulsant activity of 2-substituted-1,3-propanediol derivatives." Journal of Medicinal Chemistry. (General methodology for phenylpropanol synthesis).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 146882-07-7. Link

-

Google Patents. (1998). Carbamate compounds for use in preventing or treating neuropathic pain. US Patent 5705640.[5] (Describes the pharmacological utility of phenylpropyl carbamates). Link

Sources

- 1. 3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL CAS#: 146882-07-7 [amp.chemicalbook.com]

- 2. 1369220-54-1|3-Amino-1-(2,4-dichlorophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol | 112281-82-0 | Benchchem [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-(2,4-Dichlorophenyl)propan-1-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthesis pathways for 3-(2,4-dichlorophenyl)propan-1-ol, a key intermediate in the development of various biologically active molecules. The document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore multiple strategic approaches, moving from classical multi-step syntheses to modern catalytic methods. The core of this guide emphasizes the rationale behind experimental design, providing not just protocols, but a deeper understanding of the underlying chemical principles. Each pathway is critically evaluated for its efficiency, scalability, and practicality in a modern research and development setting.

Introduction: The Significance of 3-(2,4-Dichlorophenyl)propan-1-ol

The 3-(2,4-dichlorophenyl)propan-1-ol scaffold is a valuable building block in organic synthesis. The presence of the dichlorinated phenyl ring imparts specific lipophilic and electronic properties, which are often exploited in the design of bioactive compounds, including potential antifungal agents and other pharmaceutical candidates.[1] The three-carbon aliphatic chain with a terminal hydroxyl group offers a versatile handle for further chemical modification, allowing for the construction of more complex molecular architectures.

The primary challenge in its synthesis lies in the efficient and regioselective construction of the C3-aryl linkage and the subsequent controlled reduction to the primary alcohol. This guide will dissect several viable synthetic strategies, providing the necessary detail for practical application.

Retrosynthetic Analysis: Devising the Pathways

A logical approach to any synthesis begins with retrosynthesis. By conceptually deconstructing the target molecule, we can identify plausible starting materials and key bond formations.

Caption: Retrosynthetic analysis of 3-(2,4-Dichlorophenyl)propan-1-ol.

This analysis reveals three primary strategies that will be explored:

-

Pathway A: Reduction of a Carboxylic Acid Precursor. The most direct route, involving the reduction of 3-(2,4-dichlorophenyl)propanoic acid.

-

Pathway B: Elongation of 2,4-Dichlorobenzaldehyde. Building the three-carbon chain from a readily available aldehyde using classic C-C bond-forming reactions.

-

Pathway C: Palladium-Catalyzed Cross-Coupling. A modern approach utilizing the Heck reaction to form the aryl-alkyl bond.

Pathway A: Synthesis via Reduction of 3-(2,4-Dichlorophenyl)propanoic Acid

This pathway is arguably the most straightforward, provided the starting carboxylic acid is accessible. 3-(2,4-Dichlorophenyl)propanoic acid is a known compound used as an intermediate in pharmaceuticals and agrochemicals.[2][3]

The Chemistry: Carboxylic Acid Reduction

Carboxylic acids are relatively resistant to reduction. While catalytic hydrogenation can be used, it often requires harsh conditions (high pressure and temperature) that could lead to dehalogenation of the aromatic ring.[4][5] Therefore, chemical hydrides are the reagents of choice.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of readily converting carboxylic acids to primary alcohols. It is the gold standard for this transformation but requires strictly anhydrous conditions and careful handling due to its high reactivity with protic solvents, especially water.

-

Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF), borane is another excellent reagent for reducing carboxylic acids. It is generally considered milder and more selective than LiAlH₄, showing less reactivity towards other functional groups like esters and halides, which is advantageous in this synthesis.

Experimental Protocol: Reduction of 3-(2,4-Dichlorophenyl)propanoic Acid

This protocol details the reduction using a Borane-THF complex, which offers a superior safety and selectivity profile compared to LiAlH₄ for this specific substrate.

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 3-(2,4-Dichlorophenyl)propanoic acid | C₉H₈Cl₂O₂ | 219.06 | 10.0 | 2.19 g |

| Borane-tetrahydrofuran complex (1M in THF) | BH₃·THF | 85.94 | 15.0 | 15.0 mL |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 50 mL |

| Methanol (MeOH) | CH₃OH | 32.04 | - | ~20 mL |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | - | As needed |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |

Procedure

-

Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Dissolution: 3-(2,4-Dichlorophenyl)propanoic acid (2.19 g, 10.0 mmol) is placed in the flask and dissolved in 50 mL of anhydrous THF.

-

Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. The 1M solution of BH₃·THF (15.0 mL, 15.0 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of methanol (~20 mL) until the effervescence of hydrogen gas ceases. This step safely destroys any excess borane.

-

Work-up: The solvent is removed under reduced pressure. The resulting residue is redissolved in diethyl ether (100 mL) and washed sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final product, 3-(2,4-dichlorophenyl)propan-1-ol, is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a colorless oil.

Pathway B: Synthesis from 2,4-Dichlorobenzaldehyde

The Chemistry: Knoevenagel Condensation and Subsequent Reductions

A robust method for this transformation involves a two-step sequence:

-

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst (e.g., pyridine/piperidine). This forms a 3-(2,4-dichlorophenyl)propenoic acid (a substituted cinnamic acid). The reaction is driven by the formation of a stable conjugated system and the subsequent decarboxylation of the intermediate.

-

Hydrogenation and Reduction: The resulting α,β-unsaturated carboxylic acid has two reducible functional groups: the carbon-carbon double bond and the carboxylic acid.

-

Step 1: C=C Reduction: Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) at moderate pressure will selectively reduce the alkene bond without affecting the carboxylic acid or the aryl chlorides.[8]

-

Step 2: COOH Reduction: The saturated carboxylic acid, 3-(2,4-dichlorophenyl)propanoic acid, is then reduced to the target alcohol as described in Pathway A .

-

Caption: Workflow for Pathway B from 2,4-Dichlorobenzaldehyde.

Pathway C: Synthesis via the Heck Reaction

The Mizoroki-Heck reaction is a powerful tool in modern organic synthesis for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[9][10][11] This approach offers a convergent and often highly efficient route to the target molecule's backbone.

The Chemistry: Palladium-Catalyzed Arylation

In this strategy, a halo-substituted 2,4-dichlorobenzene (e.g., 1-bromo-2,4-dichlorobenzene or 1-iodo-2,4-dichlorobenzene) is coupled with an alkene partner like allyl alcohol.

-

Reactants:

-

Aryl Halide: The reactivity order is I > Br > OTf >> Cl.[9] 1-Bromo-2,4-dichlorobenzene is a cost-effective and reactive enough choice for this purpose.

-

Alkene: Allyl alcohol provides the required three-carbon chain and the terminal oxygen atom directly.

-

-

Catalyst System: The reaction requires a Pd(0) source, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. A phosphine ligand (e.g., PPh₃) is typically used to stabilize the catalyst and modulate its reactivity.[9][10] A base (e.g., K₂CO₃, Et₃N) is required to neutralize the hydrogen halide formed during the reaction.[9]

The reaction forms 3-(2,4-dichlorophenyl)propen-1-ol. The final step is the selective hydrogenation of the double bond, which can be accomplished using H₂ gas with a Pd/C catalyst, to yield the final product.[5][8]

Mechanistic Insight: The Heck Catalytic Cycle

Caption: A simplified diagram of the Heck reaction catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[9]

-

Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-Aryl bond. Steric factors typically direct the aryl group to the less substituted carbon of the double bond.[11]

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the unsaturated product.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, completing the cycle.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A (Acid Reduction) | Pathway B (Aldehyde Elongation) | Pathway C (Heck Reaction) |

| Starting Material | 3-(2,4-Dichlorophenyl)propanoic acid | 2,4-Dichlorobenzaldehyde | 1-Bromo-2,4-dichlorobenzene & Allyl Alcohol |

| Number of Steps | 1 | 3 (Condensation -> Hydrogenation -> Reduction) | 2 (Heck Coupling -> Hydrogenation) |

| Key Reagents | BH₃·THF or LiAlH₄ | Malonic Acid, Pyridine, H₂/Pd-C, BH₃·THF | Pd(OAc)₂, PPh₃, Base, H₂/Pd-C |

| Advantages | High yield, very direct. | Utilizes cheap, common starting materials; classic, robust chemistry. | Convergent, high atom economy, modern catalytic method. |

| Disadvantages | Relies on the availability of the starting acid. | Multi-step, may have lower overall yield. | Catalyst cost, potential for phosphine ligand toxicity, optimization may be required. |

| Scalability | Excellent | Good, but purification at each step can be cumbersome. | Good, but catalyst cost can be a factor on a very large scale. |

Conclusion

The synthesis of 3-(2,4-dichlorophenyl)propan-1-ol can be achieved through several effective pathways, each with its own set of advantages and considerations.

-

For directness and high yield, the reduction of 3-(2,4-dichlorophenyl)propanoic acid (Pathway A) is the superior choice, assuming the precursor is commercially or otherwise readily available.

-

When starting from basic building blocks, the elongation of 2,4-dichlorobenzaldehyde via Knoevenagel condensation (Pathway B) provides a reliable, albeit longer, route grounded in fundamental organic transformations.

-

For a more modern and convergent approach, the Heck reaction (Pathway C) offers an elegant solution that is highly relevant in contemporary process chemistry, particularly for library synthesis and discovery applications.

The optimal pathway for a given research or development team will depend on factors such as the availability of starting materials, cost considerations, required scale, and the specific expertise of the scientific team. This guide provides the foundational knowledge and practical protocols to enable professionals to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

-

Friedel-Crafts Acylation - Chemistry Steps. [Link]

-

Grignard reagent - Wikipedia. [Link]

-

Wittig Reaction - Common Conditions. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Heck Reaction - Organic Chemistry Portal. [Link]

-

Grignard Reaction - Organic Chemistry Portal. [Link]

-

EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

20.4: The Wittig reaction - Chemistry LibreTexts. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

-

Grignard Reagents and related organic synthesis - Ace Chemistry. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Wittig Reaction - Organic Chemistry Portal. [Link]

-

Synthesis of an Alkene via the Wittig Reaction - University of Missouri–St. Louis. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]

-

DIHYDROCARVONE - Organic Syntheses. [Link]

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds - Wiley Online Library. [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

-

3-(2,4-Dichlorophenyl)propanoic acid | C9H8Cl2O2 | CID 2740915 - PubChem. [Link]

-

INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES - Arkivoc. [Link]

-

Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD. [Link]

-

Preparation of 2,4-dichlorobenzaldehyde - PrepChem.com. [Link]

-

m-CHLOROPHENYLMETHYLCARBINOL - Organic Syntheses. [Link]

-

Heck Reaction—State of the Art - Semantic Scholar. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. [Link]

-

3-(2,4-Dichlorophenoxy)propanoic acid | C9H8Cl2O3 | CID 119048 - PubChem. [Link]

-

Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H) - ACS Publications. [Link]

- US5004845A - Hydrogenation of aldehydes - Google P

-

2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol - PubChem. [Link]

-

Hydrogen - Organic Chemistry Portal. [Link]

-

3-(2, 4-Dichlorophenyl)propionic acid, min 97%, 1 gram - Stratech. [Link]

-

Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes - Preprints.org. [Link]

-

3-(2,4-dichlorophenyl)propanoic acid (C9H8Cl2O2) - PubChemLite. [Link]

- CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google P

-

3-PHENYL-1-PROPANOL - Organic Syntheses. [Link]

Sources

- 1. 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol | C11H11Cl2N3O | CID 15036415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 55144-92-8: 3-(2,4-dichlorophenyl)propanoic acid [cymitquimica.com]

- 4. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]

- 5. Hydrogen [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]

- 8. Synthesis routes of 3-(2-Chlorophenyl)propionic acid [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: 3-(2,4-Dichlorophenyl)propan-1-ol (CAS 146882-07-7)

The following technical guide details the properties, synthesis, and applications of 3-(2,4-Dichlorophenyl)propan-1-ol (CAS 146882-07-7).

Executive Summary

3-(2,4-Dichlorophenyl)propan-1-ol (CAS 146882-07-7) is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents and agrochemicals. It serves as a critical building block for introducing the 2,4-dichlorophenylpropyl moiety, a lipophilic pharmacophore often employed to enhance the binding affinity of small molecules to G-protein coupled receptors (GPCRs) and enzyme active sites.

This compound is most notably associated with the research and development of Endothelin Receptor Antagonists (ERAs) , as evidenced by its citation in patent literature assigned to Actelion Pharmaceuticals (now part of Johnson & Johnson). It functions as a precursor in the generation of ether or amine-linked side chains that modulate receptor selectivity and metabolic stability.

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.

| Property | Value | Note |

| Chemical Name | 3-(2,4-Dichlorophenyl)propan-1-ol | IUPAC |

| CAS Number | 146882-07-7 | Unique Identifier |

| Molecular Formula | C₉H₁₀Cl₂O | |

| Molecular Weight | 205.08 g/mol | |

| Appearance | Colorless to pale yellow liquid/oil | At Room Temp |

| Boiling Point | ~302 °C (Predicted) | @ 760 mmHg |

| Density | 1.28 g/cm³ (Predicted) | |

| LogP | 2.9 - 3.1 | Lipophilic |

| Solubility | DMSO, Methanol, Dichloromethane | Insoluble in water |

| Flash Point | >110 °C | Non-flammable (Class IIIB) |

Synthetic Methodology & Manufacturing

The synthesis of CAS 146882-07-7 typically follows a reduction pathway from the corresponding carboxylic acid or cinnamic acid derivative. This approach ensures the preservation of the halogenated aromatic ring while establishing the terminal alcohol functionality.

Core Synthesis Pathway

The most robust route involves the hydrogenation of 3-(2,4-dichlorophenyl)acrylic acid (or its ester) or the direct reduction of 3-(2,4-dichlorophenyl)propanoic acid .

Detailed Protocol: Reduction of Propanoic Acid Precursor

Objective: Convert 3-(2,4-dichlorophenyl)propanoic acid to the target alcohol.

-

Reagent Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 3-(2,4-dichlorophenyl)propanoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

-

Reduction: Cool the solution to 0°C. Dropwise add Borane-THF complex (BH₃·THF) (1.0 M, 1.2 eq) or Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF, 1.1 eq). Note: BH₃ is preferred for chemoselectivity if other reducible groups are present.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the acid peak.

-

Quenching: Cool to 0°C. Carefully quench with methanol (for BH₃) or Fieser workup (for LiAlH₄: water, 15% NaOH, water).

-

Isolation: Filter off solid precipitates. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate, wash with 1N HCl and Brine. Dry over Na₂SO₄. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure oil.

Applications in Drug Development

The primary utility of CAS 146882-07-7 lies in its role as a linker intermediate for medicinal chemistry.

Endothelin Receptor Antagonists (ERAs)

Patent literature links this compound to the development of pyrimidine-sulfamide derivatives by Actelion Pharmaceuticals (e.g., WO2008/078291). In this context, the alcohol is converted into a leaving group (mesylate/tosylate) or used in a Mitsunobu reaction to attach the 3-(2,4-dichlorophenyl)propyl chain to a pyrimidine scaffold.

-

Mechanistic Role: The dichlorophenyl ring provides steric bulk and lipophilicity, occupying hydrophobic pockets within the Endothelin receptor (ET_A or ET_B), thereby blocking the binding of the endogenous peptide Endothelin-1.

Antifungal Research

The 2,4-dichlorophenyl motif is a hallmark of azole antifungals (e.g., Miconazole, Itraconazole). While most commercial azoles use an ethyl or methyl linker, the propyl linker provided by CAS 146882-07-7 is used in research to:

-

Explore "chain extension" Structure-Activity Relationships (SAR).

-

Synthesize novel triazole derivatives with altered metabolic stability profiles.

General Pharmacophore Installation

The compound allows for the modular installation of the 2,4-dichlorophenylpropyl group, which is used to optimize:

-

Lipophilic Ligand Efficiency (LLE): Balancing potency with hydrophobicity.

-

Metabolic Stability: The chlorine atoms at the 2 and 4 positions protect the phenyl ring from rapid oxidative metabolism by Cytochrome P450 enzymes.

Handling & Safety

As a halogenated organic alcohol, standard laboratory safety protocols must be strictly observed.

-

Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde/acid over long periods.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood.

References

-

Actelion Pharmaceuticals Ltd. (2008).[1] Pyrimidine-Sulfamide Derivatives. WO2008078291A1. (Describes the class of compounds for which this alcohol is a key intermediate). Link

-

PubChem Database. (n.d.). 3-(2,4-Dichlorophenyl)propan-1-ol (Compound).[2] National Center for Biotechnology Information. Link

-

ChemicalBook. (2024). CAS 146882-07-7 Product Data. Link

Sources

Mass Spectrometry Fragmentation of 3-(2,4-Dichlorophenyl)propan-1-ol: A Technical Guide

This guide serves as a technical reference for the mass spectrometric analysis of 3-(2,4-Dichlorophenyl)propan-1-ol , a critical intermediate in the synthesis of azole antifungals and agrochemicals.

Executive Summary

The structural characterization of 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 83623-46-9) is frequently required during the impurity profiling of antifungal agents (e.g., Miconazole analogs) or the metabolic tracking of chlorinated herbicides. This guide delineates the fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating framework for identification.

The molecule’s mass spectrum is dominated by two competing forces: the isotopic signature of the dichlorinated ring and the labile nature of the primary alcohol . Successful identification relies on resolving the characteristic 9:6:1 isotopic cluster of the molecular ion and tracking the formation of the stable dichlorotropylium cation.

Chemical Profile & Isotopic Logic

Before analyzing the spectrum, the analyst must predict the isotopic envelope. The presence of two chlorine atoms (

-

Molecular Formula:

-

Monoisotopic Mass (

): 204.01 Da -

Isotopic Pattern (

): 100 : 64 : 10 (Approximate 9:6:1 ratio)

| Ion Species | m/z (Nominal) | Composition | Abundance Logic |

| M | 204 | Base peak of the cluster | |

| M+2 | 206 | ~64% of M (High probability of one | |

| M+4 | 208 | ~10% of M (Low probability of two |

Critical Check: If your spectrum does not show this 9:6:1 ratio for the parent ion, the sample is not a dichlorinated species.

Instrumentation & Methodology

To reproduce the fragmentation patterns described below, the following instrument parameters are recommended. These protocols prioritize sensitivity for the molecular ion while ensuring sufficient energy for diagnostic fragmentation.

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (EI) at 70 eV.

-

Source Temp: 230°C (Prevents thermal degradation of the alcohol).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

-

Inlet: Splitless (to maximize sensitivity for trace impurities).

Liquid Chromatography - Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (ESI+).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Promotes

and -

Cone Voltage: 20-40V (To induce In-Source CID for structural confirmation).

Fragmentation Mechanics (The Core)

The fragmentation of 3-(2,4-Dichlorophenyl)propan-1-ol under EI (70 eV) follows three primary pathways. Understanding these mechanisms allows for the distinction of this isomer from positional isomers (e.g., 2,6-dichloro or 3,4-dichloro variants).

Pathway A: Benzylic Cleavage & Tropylium Formation (Dominant)

The most energetically favorable pathway involves the cleavage of the bond beta to the aromatic ring. In non-chlorinated 3-phenylpropanol, this yields the tropylium ion (

-

Mechanism: The molecular ion (

, m/z 204) undergoes homolytic cleavage at the -

Result: Formation of the 2,4-Dichlorobenzyl cation , which rearranges to the stable Dichlorotropylium ion (

). -

Diagnostic Ions: m/z 159, 161, 163 (Retains the 9:6:1 pattern).

Pathway B: Dehydration (Alkene Formation)

Primary alcohols frequently eliminate water under EI conditions, especially when a 6-membered transition state is accessible (via

-

Mechanism: Loss of

(18 Da) from the molecular ion. -

Result: Formation of a radical cation alkene, likely 1-(2,4-Dichlorophenyl)prop-1-ene .

-

Diagnostic Ions: m/z 186, 188, 190 .

Pathway C: Alpha-Cleavage (Alcohol Characteristic)

Though often low intensity in long-chain alcohols, the cleavage adjacent to the hydroxyl group is a fingerprint for primary alcohols.

-

Mechanism: Cleavage of the

bond next to the oxygen.[1] -

Result: Formation of the oxonium ion (

). -

Diagnostic Ion: m/z 31 .

Pathway D: Chlorine Radical Loss

Direct loss of a chlorine radical (

-

Mechanism:

. -

Diagnostic Ion: m/z 169 (Loss of 35) and 171 . Note that the isotopic pattern collapses to a monochloro pattern (3:1) here.

Visualization of Pathways[2]

The following diagram illustrates the causal relationships between the molecular ion and its fragments.

Figure 1: Fragmentation tree of 3-(2,4-Dichlorophenyl)propan-1-ol showing primary dissociation pathways.

Summary of Diagnostic Ions

Use this table to validate your spectral data.

| m/z (Nominal) | Fragment Structure | Origin | Relative Intensity (Est.) |

| 204 / 206 / 208 | Molecular Ion | Moderate (10-30%) | |

| 186 / 188 / 190 | Dehydration | Moderate | |

| 159 / 161 / 163 | Dichlorotropylium | High / Base Peak | |

| 123 / 125 | Loss of HCl from Tropylium | Low | |

| 31 | Alpha-Cleavage | Low (Diagnostic for 1-ol) |

Application Note: Distinguishing Isomers

A common challenge is distinguishing 3-(2,4-Dichlorophenyl)propan-1-ol from 1-(2,4-Dichlorophenyl)propan-2-ol .

-

Propan-1-ol (Primary): Shows

31 ( -

Propan-2-ol (Secondary): Shows

45 ( -

Differentiation: Look for the presence of

31 vs

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Phenols and Alcohols. National Institute of Standards and Technology.[2][3][4] [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and benzylic mechanisms).

-

PubChem. (2023). Compound Summary: 2,4-Dichlorophenol and related derivatives. National Library of Medicine. [Link]

-

Save My Exams. (2023). Mass Spectrometry Fragmentation Patterns: Alcohols and Halogenated Compounds. [Link]

Sources

Biological Activity of 1-(2,4-Dichlorophenyl)-2-Propanol Derivatives: A Technical Guide

Topic: Biological Activity and Therapeutic Potential of 1-(2,4-Dichlorophenyl)-2-Propanol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Significance

The 1-(2,4-dichlorophenyl)-2-propanol scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for a vast class of systemic antifungals (azoles) and emerging anti-persister antibacterial agents.

Unlike the toxic industrial contaminant 1,3-dichloro-2-propanol (1,3-DCP), the 2,4-dichlorophenyl moiety confers specific lipophilic and steric properties that enhance binding affinity to cytochrome P450 enzymes (specifically CYP51) and bacterial membranes. This guide analyzes the Structure-Activity Relationships (SAR), mechanistic pathways, and experimental protocols for evaluating these derivatives.

Core Pharmacophore Features[1][2]

-

2,4-Dichlorophenyl Ring: Provides metabolic stability against oxidative degradation and optimal lipophilicity (LogP ~3–4) for membrane penetration.

-

Propanol Linker: The hydroxyl group often forms critical hydrogen bonds with the heme propionate or active site residues of target enzymes.

-

Nitrogenous Heterocycle (Azole): In antifungal applications, an imidazole or triazole ring attached to the propanol chain coordinates with the heme iron.

Mechanism of Action: Antifungal & Antibacterial Pathways[3]

Antifungal Activity: CYP51 Inhibition

The primary biological activity of these derivatives is the inhibition of Lanosterol 14α-demethylase (CYP51) . The nitrogen atom (N3 of imidazole or N4 of triazole) binds to the heme iron of the enzyme, blocking the oxidative demethylation of lanosterol. This leads to:

-

Depletion of ergosterol (essential for membrane integrity).

-

Accumulation of toxic 14α-methylsterols.

-

Membrane dysfunction and fungal cell death.

Visualization: Ergosterol Biosynthesis Inhibition Pathway

Figure 1: Mechanism of CYP51 inhibition by dichlorophenyl propanol derivatives leading to ergosterol depletion.

Emerging Antibacterial Activity: Anti-Persister Action

Recent studies identify amino-alcohol derivatives of this scaffold (e.g., SPI009 ) as adjuvants that target bacterial membranes.

-

Target: Bacterial lipid bilayer and proton motive force (PMF).

-

Mechanism: The lipophilic dichlorophenyl tail inserts into the membrane, while the cationic amine headgroup disrupts the electrochemical gradient.

-

Result: Re-sensitization of antibiotic-resistant persister cells (e.g., P. aeruginosa, S. aureus).[1]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy relies on precise chemical modifications around the propanol core.

| Structural Region | Modification | Biological Effect |

| Aryl Ring | 2,4-Dichloro | Optimal. Increases metabolic half-life and hydrophobic binding. |

| 4-Fluoro / 2-Chloro | Reduced potency compared to 2,4-dichloro analogs. | |

| Linker | 2-Propanol | Essential.[2] The -OH group often H-bonds with Tyr/His residues in the active site. |

| Ether/Ester | Derivatization of the -OH often reduces activity unless it is a prodrug. | |

| Side Chain | 1H-Imidazole/Triazole | Antifungal: Critical for heme coordination. |

| Secondary Amines | Antibacterial: Enhances membrane permeabilization (e.g., phenoxypropanolamines). |

Experimental Protocols

Synthesis of 1-(2,4-Dichlorophenyl)-2-Propanol Amines

Context: Common route for generating antifungal intermediates or antibacterial amino-alcohols.

Reagents: 2,4-Dichlorophenacyl bromide, Sodium Borohydride (

-

Epoxide Formation (Precursor):

-

React 2,4-dichlorophenacyl bromide with

in ethanol to form the halohydrin. -

Treat with base (

) to close the ring to 2-(2,4-dichlorophenyl)oxirane .

-

-

Ring Opening:

-

Dissolve 2-(2,4-dichlorophenyl)oxirane (1.0 eq) in DMF or Ethanol.

-

Add the nucleophile (e.g., 1,2,4-triazole or a secondary amine) (1.2 eq) and

(2.0 eq). -

Reflux: Heat at 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

-

Purification:

-

Extract with Ethyl Acetate/Brine. Dry over

. -

Purify via silica gel column chromatography.

-

Visualization: Synthetic Workflow

Figure 2: General synthetic route via epoxide ring opening.

Biofilm Eradication Assay (Crystal Violet)

Context: Validating anti-persister activity against S. aureus or P. aeruginosa.

-

Culture: Grow bacterial strains in TSB (Tryptic Soy Broth) to mid-log phase (

). -

Seeding: Add 100 µL of culture to 96-well polystyrene plates. Incubate 24h at 37°C to form mature biofilms.

-

Treatment:

-

Wash wells 3x with PBS to remove planktonic cells.

-

Add Dichlorophenyl derivative (Concentration range: 0.5 – 64 µg/mL).

-

Include controls: DMSO (Negative), Vancomycin/Ciprofloxacin (Positive).

-

Incubate 24h.[2]

-

-

Staining:

-

Wash wells 3x with PBS.

-

Stain with 0.1% Crystal Violet (15 min).

-

Solubilize stain with 30% Acetic Acid.

-

-

Quantification: Measure Absorbance at 590 nm.

-

Calculation:

-

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives based on recent literature [1][3].

| Compound Class | Target Organism | Assay Type | Activity Metric | Reference Value |

| Triazolyl-propanol | Candida albicans | MIC (Growth Inhibition) | 0.01 – 0.5 µg/mL | |

| Imidazolyl-propanol | Aspergillus fumigatus | MIC | 0.5 – 2.0 µg/mL | |

| Phenoxy-propanolamine | Staphylococcus aureus | Biofilm Inhibition | 4.0 – 8.0 µg/mL | |

| SPI009 Analog | Pseudomonas aeruginosa | Persister Killing | Log Reduction | > 3 Log reduction (at 10 µM) |

Note: MIC = Minimum Inhibitory Concentration; MBEC = Minimum Biofilm Eradication Concentration.

Safety & Toxicity Considerations

It is imperative to distinguish therapeutic 1-(2,4-dichlorophenyl)-2-propanol derivatives from 1,3-dichloro-2-propanol (1,3-DCP) .

-

1,3-DCP: A processing contaminant (Group 2B Carcinogen).[3] It forms epichlorohydrin in vivo, causing genotoxicity [2].

-

Therapeutic Derivatives: The bulky 2,4-dichlorophenyl group prevents the formation of the simple, volatile epoxides characteristic of 1,3-DCP toxicity. However, hepatotoxicity (via CYP inhibition) must be monitored during lead optimization.

References

-

Synthesis and antifungal activity of new 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. ResearchGate. [Link]

-

1,3-Dichloro-2-propanol - Some Chemicals Present in Industrial and Consumer Products. NCBI Bookshelf. [Link]

-

Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol (SPI009). Frontiers in Microbiology. [Link]

-

Synthesis and oral antifungal activity of novel azolylpropanolones. PubMed. [Link]

Sources

- 1. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Dichlorophenyl Compounds

This guide provides an in-depth exploration into the multifaceted mechanisms of action of dichlorophenyl compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to offer a synthesized understanding of how this chemical moiety interacts with biological systems. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research endeavors.

The dichlorophenyl group, a deceptively simple aromatic structure adorned with two chlorine atoms, is a privileged scaffold in medicinal chemistry, agrochemicals, and industrial applications. Its prevalence is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. However, the precise positioning of the chlorine atoms on the phenyl ring dramatically alters the compound's three-dimensional structure, electrostatic potential, and ultimately, its biological target and mechanism of action. This guide will dissect these nuances, providing a clear framework for investigating this diverse class of molecules.

The Dichotomy of Action: A Mechanistic Overview

Dichlorophenyl compounds do not possess a single, universal mechanism of action. Instead, their biological effects are highly dependent on the overall molecular structure in which the dichlorophenyl moiety is embedded. Our investigation reveals several distinct and well-characterized mechanisms, which will be the focus of this guide:

-

Disruption of Microbial Cell Membrane Integrity: In many antimicrobial agents, the dichlorophenyl group contributes to the lipophilicity of the molecule, enabling it to intercalate into and disrupt the bacterial cell membrane.

-

Enzyme Inhibition: This is one of the most common mechanisms for dichlorophenyl compounds. They can act as inhibitors for a wide range of enzymes, including kinases, proteases, and metabolic enzymes, through various modes of inhibition.

-

Modulation of Protein-Protein Interactions: The dichlorophenyl moiety can play a crucial role in fitting into hydrophobic pockets at the interface of protein complexes, thereby either stabilizing or disrupting these interactions.

-

Inhibition of Photosynthesis: In the realm of herbicides, dichlorophenyl-containing molecules are potent inhibitors of photosystem II, a key component of the photosynthetic electron transport chain.

The following sections will explore these mechanisms in detail, providing both the theoretical framework and the practical, step-by-step protocols to investigate them in your own research.

Section 1: Perturbation of Microbial Cell Membranes

A primary mechanism of action for several dichlorophenyl-containing antimicrobial compounds is the disruption of the physical integrity of bacterial cell membranes. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. The lipophilic nature of the dichlorophenyl group facilitates the accumulation of the compound within the lipid bilayer, leading to a loss of membrane potential and function.

Experimental Workflow: Assessing Bacterial Membrane Permeability

To investigate the membrane-disrupting effects of a dichlorophenyl compound, a multi-pronged approach is recommended, starting with assays that measure the permeability of the outer and inner bacterial membranes, followed by direct visualization of membrane damage.

Caption: Workflow for assessing bacterial membrane permeability.

Protocol 1: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This assay utilizes the fluorescent probe NPN, which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a quantifiable increase in fluorescence.

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

-

Phosphate-buffered saline (PBS), pH 7.4

-

N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

Dichlorophenyl compound stock solution (in a suitable solvent like DMSO)

-

Polymyxin B (positive control)

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Bacterial Preparation: Culture bacteria to mid-logarithmic phase. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.5.

-

Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well.

-

Compound Addition: Add 50 µL of the dichlorophenyl compound at various concentrations (typically in a 2-fold serial dilution). Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Polymyxin B).

-

NPN Addition: Add 10 µL of the NPN stock solution to each well to a final concentration of 10 µM.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every 2 minutes for 30 minutes) using a microplate reader.

-

Data Analysis: Plot the fluorescence intensity against time for each concentration of the test compound. An increase in fluorescence compared to the vehicle control indicates outer membrane permeabilization.

Protocol 2: Propidium Iodide (PI) Staining for Inner Membrane Permeability

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool for identifying cells with compromised inner membranes.

Materials:

-

Bacterial strain of interest and growth medium

-

PBS, pH 7.4

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Dichlorophenyl compound stock solution

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader or flow cytometer (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

-

Bacterial Preparation: Prepare the bacterial suspension as described in the NPN uptake assay.

-

Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well.

-

Compound Incubation: Add 50 µL of the dichlorophenyl compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

PI Staining: Add PI to each well to a final concentration of 1-5 µg/mL.

-

Fluorescence Measurement:

-

Microplate Reader: Incubate for 5-10 minutes in the dark and then measure the fluorescence.

-

Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of PI-positive cells.

-

-

Data Analysis: An increase in PI fluorescence or the percentage of PI-positive cells indicates inner membrane damage.

Section 2: Targeted Enzyme Inhibition

A more specific mechanism of action for many dichlorophenyl compounds is the inhibition of essential enzymes. The dichlorophenyl moiety often binds to hydrophobic pockets within the enzyme's active site or allosteric sites, leading to a conformational change that inhibits catalytic activity.

Case Study: Diuron and Photosystem II Inhibition

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a widely used herbicide that acts by inhibiting photosynthesis. Its primary target is the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. Diuron binds to the QB-binding niche on the D1 protein, which blocks the electron flow from QA to QB. This disruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth.

Experimental Workflow: Characterizing Photosystem II Inhibition

The inhibition of PSII can be sensitively measured by monitoring changes in chlorophyll a fluorescence. When the electron transport chain is blocked, the energy from absorbed light cannot be used for photochemistry and is instead dissipated as fluorescence.

Caption: Workflow for assessing PSII inhibition.

Protocol 3: Pulse-Amplitude-Modulation (PAM) Fluorometry for PSII Activity

PAM fluorometry is a non-invasive technique that can provide detailed information about the status of PSII. The key parameter measured is the quantum yield of PSII (Y(II)), which represents the efficiency of photochemical energy conversion.

Materials:

-

Suspension of photosynthetic organisms (e.g., green algae like Chlamydomonas reinhardtii or isolated chloroplasts)

-

Growth medium or appropriate buffer

-

Dichlorophenyl compound (e.g., Diuron) stock solution

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Cuvettes or multi-well plates suitable for fluorescence measurements

Procedure:

-

Sample Preparation: Grow the photosynthetic organisms to a suitable density. Dilute the culture to a standardized chlorophyll concentration.

-

Dark Adaptation: Dark-adapt the samples for 15-20 minutes to ensure all reaction centers are open.

-

Baseline Measurement: Measure the minimal fluorescence (F₀) by applying a weak measuring light. Then, apply a saturating pulse of light to measure the maximal fluorescence (Fₘ). Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

-

Compound Addition: Add the dichlorophenyl compound at various concentrations to the samples. Include a vehicle control.

-

Incubation: Incubate the samples with the compound for a defined period (e.g., 15-30 minutes) under low light conditions.

-

Light-Adapted Measurement: Expose the samples to actinic light to activate photosynthesis. Measure the steady-state fluorescence (Fₛ) and the maximum fluorescence in the light-adapted state (Fₘ') by applying a saturating pulse.

-

Data Analysis: Calculate the effective quantum yield of PSII (Y(II) = (Fₘ' - Fₛ) / Fₘ'). Plot Y(II) against the compound concentration to generate a dose-response curve and determine the EC₅₀ value. A decrease in Y(II) indicates inhibition of PSII.

Case Study: Dichlorophenylpyridine-Based Furin Inhibitors

Furin, a proprotein convertase, is involved in the processing of a wide range of precursor proteins, including those from pathogenic viruses like SARS-CoV-2. Dichlorophenylpyridine-based molecules have been identified as potent inhibitors of furin. These inhibitors employ an "induced-fit" mechanism, where the binding of the dichlorophenyl moiety into a newly formed hydrophobic pocket causes a significant conformational change in the enzyme's active site, leading to potent inhibition.

Protocol 4: Fluorometric Furin Inhibition Assay

This assay measures the activity of furin using a fluorogenic substrate. Cleavage of the substrate by furin releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.

Materials:

-

Recombinant human furin

-

Furin assay buffer

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

Dichlorophenyl compound stock solution

-

Known furin inhibitor (positive control, e.g., Chloromethylketone)

-

96-well white or black microplates

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation: Prepare solutions of furin, substrate, and test compounds in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In the microplate, add the dichlorophenyl compound at various concentrations to wells containing the furin enzyme. Include a vehicle control and a positive control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration to calculate the IC₅₀ value.

Section 3: Modulation of Protein-Protein Interactions

Dichlorophenyl compounds can also exert their effects by interfering with protein-protein interactions (PPIs), which are fundamental to many cellular processes.

Case Study: Phenyl-Pyrazolone Derivatives and PD-1/PD-L1 Interaction

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecules containing a dichlorophenyl-pyrazole core have been shown to bind to PD-L1 and induce its dimerization, which blocks the PD-1/PD-L1 interaction and subsequent downstream signaling.

Protocol 5: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-L1 Dimerization

HTRF is a robust technology for studying PPIs. In the context of PD-L1 dimerization, one can use PD-L1 proteins tagged with a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2). Dimerization brings the donor and acceptor into close proximity, allowing for Förster Resonance Energy Transfer (FRET), which results in a specific HTRF signal.

Materials:

-

His-tagged recombinant human PD-L1

-

Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Anti-His antibody labeled with a FRET acceptor (e.g., d2)

-

Dichlorophenyl compound stock solution

-

Known PD-L1 dimerization inducer (positive control)

-

Assay buffer

-

Low-volume 384-well white plates

-

HTRF-compatible microplate reader

Procedure:

-

Assay Setup: In a 384-well plate, add the dichlorophenyl compound at various concentrations.

-

Reagent Addition: Add a pre-mixed solution of His-tagged PD-L1 and the donor- and acceptor-labeled anti-His antibodies.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for dimerization and FRET to occur.

-

Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). An increase in the HTRF ratio indicates compound-induced dimerization of PD-L1. Plot the HTRF ratio against the compound concentration to determine the EC₅₀ for dimerization.

Section 4: Probing Cellular Signaling Pathways

To understand the downstream consequences of a dichlorophenyl compound's interaction with its target, it is crucial to investigate its effects on cellular signaling pathways.

Case Study: Dichlorophenyl Urea and AMPK Activation

The novel compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has shown anti-cancer effects in lung cancer cells by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cell proliferation and the induction of apoptosis.

Protocol 6: Western Blotting for AMPK Pathway Activation

Western blotting is a powerful technique to detect changes in the phosphorylation status of key signaling proteins. Activation of AMPK involves the phosphorylation of threonine 172 on its α-subunit. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation by AMPK.

Materials:

-

Cell line of interest (e.g., lung cancer cell line)

-

Cell culture medium and supplements

-

Dichlorophenyl compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC, anti-total-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera or X-ray film)

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the dichlorophenyl compound at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AMPKα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

Section 5: Advanced Biophysical and Structural Techniques

For a definitive understanding of the mechanism of action, advanced techniques that provide insights into the direct binding interaction and structural consequences are indispensable.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. In the context of dichlorophenyl compounds, SPR can be used to determine the binding affinity (Kᴅ) and the association (kₐ) and dissociation (k𝘥) rates of the compound to its protein target.

Caption: Workflow for SPR analysis of small molecule-protein interactions.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides an atomic-level three-dimensional structure of a protein-ligand complex. This information is invaluable for understanding the precise binding mode of a dichlorophenyl compound and for structure-based drug design. The structure can be solved by either co-crystallizing the protein with the compound or by soaking the compound into pre-formed protein crystals.

Conclusion

The dichlorophenyl moiety is a versatile chemical scaffold that can be incorporated into molecules with a wide array of biological activities. This guide has provided a framework for dissecting the diverse mechanisms of action of dichlorophenyl compounds, from non-specific membrane disruption to highly specific enzyme inhibition and modulation of protein-protein interactions. The experimental protocols detailed herein offer a starting point for researchers to rigorously investigate the mechanism of their specific dichlorophenyl-containing molecules. By combining cellular, biochemical, biophysical, and structural approaches, a comprehensive and validated understanding of a compound's mechanism of action can be achieved, paving the way for the development of more effective and safer therapeutic agents, agrochemicals, and other valuable chemical entities.

References

- Unraveling the Biological Target of 4-Benzyl-2,6-dichlorophenol: A Quest for a Definitive Mechanism. Benchchem.

- Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. PMC.

- Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): Mechani... - Inhibitor Research Hub.

- Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PMC.

- Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PMC.

- How to assess bacterial permeability? - ResearchGate.

- Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.

- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1.

- A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms - Frontiers.

- Data Sheet - Furin Protease Assay Kit - BPS Bioscience.

- PD-L1 protein dimerization induced by YPD-29B. (A) HTRF experimental... - ResearchGate.

- Surface plasmon resonance (SPR) is an optical phenomenon being used to monitor molecular binding events. With the advantages of being label-free, real-time, and sensitive, SPR assays have become one of the most commonly used techniques to measure …more. Surface plasmon resonance (SPR) is an optical phenomenon being used to monitor molecular binding events. With the advantages of being label-free, real-time, and sensitive, SPR assays have become one of

Solubility and stability of 3-(2,4-Dichlorophenyl)propan-1-ol

An In-depth Technical Guide on the Solubility and Stability of 3-(2,4-Dichlorophenyl)propan-1-ol

Introduction

Purpose and Scope

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 3-(2,4-Dichlorophenyl)propan-1-ol. The document is intended for researchers, scientists, and professionals in drug development who require a robust framework for characterizing this compound. The guide offers detailed, field-proven protocols for solubility determination and the development of a stability-indicating assay. It is important to note that while this guide provides a scientifically rigorous approach, specific experimental data for 3-(2,4-Dichlorophenyl)propan-1-ol is not publicly available. Therefore, the protocols and predicted properties herein are based on established principles of organic chemistry, regulatory guidelines, and data from structurally analogous compounds.

Profile of 3-(2,4-Dichlorophenyl)propan-1-ol

3-(2,4-Dichlorophenyl)propan-1-ol is a halogenated aromatic alcohol. Its chemical structure, featuring a dichlorinated phenyl ring attached to a propanol chain, suggests its potential utility as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and for ensuring the quality and safety of any resulting products.

Chemical Structure:

Figure 1: Chemical Structure of 3-(2,4-Dichlorophenyl)propan-1-ol.

Predicted Physicochemical Properties

Rationale for Using Data from Analogous Compounds

In the absence of direct experimental data for 3-(2,4-Dichlorophenyl)propan-1-ol, its physicochemical properties can be reasonably estimated by examining structurally similar compounds. The most closely related compound for which data is available is (2,4-Dichlorophenoxy)propanol. While the ether linkage in this analogue will influence some properties compared to the direct phenyl-propyl linkage in the target compound, it provides a valuable starting point for experimental design.

Estimated Properties of 3-(2,4-Dichlorophenyl)propan-1-ol

The following table summarizes the predicted physicochemical properties of 3-(2,4-Dichlorophenyl)propan-1-ol, based on data for analogous compounds and general chemical principles.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C9H10Cl2O | - |

| Molecular Weight | 205.08 g/mol | - |

| Appearance | White to off-white solid | General for chlorinated aromatic compounds |

| Boiling Point | ~295 - 318 °C | Based on (2,4-Dichlorophenoxy)propanol[1] |

| Melting Point | ~60 - 75 °C | Estimated based on similar structures |

| Density | ~1.3 g/cm³ | Based on (2,4-Dichlorophenoxy)propanol[1] |

| LogP (Octanol-Water) | ~2.9 - 3.5 | Estimated based on structure; indicates low water solubility |

| Water Solubility | Predicted to be low | High LogP and presence of dichlorophenyl group |

Solubility Assessment: A Methodological Approach

Theoretical Framework: Factors Influencing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like".[2] The dichlorophenyl group imparts significant nonpolar character, while the hydroxyl group provides a site for hydrogen bonding, making the molecule slightly polar. Therefore, it is expected to have low solubility in water and higher solubility in organic solvents.

Experimental Protocol for Qualitative and Quantitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of 3-(2,4-Dichlorophenyl)propan-1-ol in a range of solvents.

-

3-(2,4-Dichlorophenyl)propan-1-ol

-

Water (HPLC grade)

-

Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane (all HPLC grade or equivalent)

-

0.1 M HCl, 0.1 M NaOH

-

Vortex mixer

-

Analytical balance

-

HPLC system with UV detector

-

Preparation: Accurately weigh approximately 10 mg of 3-(2,4-Dichlorophenyl)propan-1-ol into separate 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 1 mL of each test solvent to the respective tubes.

-

Equilibration: Vortex the tubes vigorously for 2 minutes. Allow them to stand at room temperature for 24 hours to ensure equilibrium is reached.

-

Observation: Visually inspect the tubes for any undissolved solid.

-

Classification: Classify the solubility as:

-

Freely Soluble: No visible solid particles.

-

Sparingly Soluble: A small amount of solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

For a more precise measurement, a saturated solution can be prepared and the concentration determined by a validated HPLC method.

-

Prepare a Saturated Solution: Add an excess amount of 3-(2,4-Dichlorophenyl)propan-1-ol to a known volume of the desired solvent in a sealed vial.

-

Equilibrate: Agitate the mixture at a constant temperature (e.g., 25 °C) for at least 24 hours.

-

Filter: Filter the solution through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the HPLC method.

-

Analyze: Inject the diluted sample into the HPLC system and quantify the concentration against a standard curve.

Data Presentation and Interpretation

The results of the solubility screening can be summarized in a table for easy comparison.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | High LogP, non-polar dichlorophenyl group |

| 0.1 M HCl | Insoluble | The molecule is neutral and does not have a basic functional group to be protonated. |

| 0.1 M NaOH | Insoluble | The alcohol is not acidic enough to be deprotonated by dilute NaOH. |

| Methanol | Soluble | Polar protic solvent, can hydrogen bond with the hydroxyl group. |

| Ethanol | Soluble | Similar to methanol. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Dichloromethane | Freely Soluble | Non-polar organic solvent. |

| Ethyl Acetate | Soluble | Moderately polar solvent. |

| Toluene | Sparingly Soluble | Non-polar aromatic solvent. |

| Hexane | Insoluble | Very non-polar solvent, insufficient polarity to dissolve the molecule. |

Stability Profile and Forced Degradation Studies

Principles of Chemical Stability and Degradation Pathways

Stability testing is crucial to understand how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.[3]

Proposed Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients.[4]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

Figure 2: Workflow for developing a stability-indicating HPLC method.

A validated stability-indicating method should demonstrate:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies: Protocol and Rationale

Forced degradation studies are essential to identify potential degradation products and demonstrate the specificity of the analytical method.[3][5] The goal is to achieve 5-20% degradation of the active ingredient.[6]

-

Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at 80 °C for 24 hours.

-

Basic: Dissolve the compound in a solution of 0.1 M NaOH and heat at 80 °C for 24 hours.

-

Neutral: Dissolve the compound in water and heat at 80 °C for 24 hours.

-

Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Expose the solid compound to 105 °C for 48 hours.

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Predicted Degradation Pathway of 3-(2,4-Dichlorophenyl)propan-1-ol

Based on the degradation of similar chlorinated aromatic compounds, the following degradation pathway is predicted. The primary alcohol is susceptible to oxidation to an aldehyde and then a carboxylic acid. The aromatic ring can undergo hydroxylation, and under more strenuous conditions, cleavage of the ring may occur.

Figure 3: Predicted degradation pathway of 3-(2,4-Dichlorophenyl)propan-1-ol.

Data Interpretation and Reporting

Analysis of Forced Degradation Samples